3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AZTTP and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of AZTTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that AZTTP can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of certain bacteria and viruses. Additionally, AZTTP has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using AZTTP in lab experiments is its potential as a multifunctional agent, exhibiting antitumor, antibacterial, antiviral, and anti-inflammatory properties. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in specific applications.
Future Directions
Further research is needed to fully understand the mechanism of action of AZTTP and to optimize its use in various applications. Additionally, studies could be conducted to investigate the potential of AZTTP as a drug delivery system or in combination with other agents for enhanced therapeutic effects.
Synthesis Methods
The synthesis of AZTTP involves the reaction of 1-azepanone with 2-thiophenemethanol to form 2-(2-thiophenemethyl)-1-azepanol, which is then reacted with ethyl chloroformate to form 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone.
Scientific Research Applications
AZTTP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antiviral properties. Additionally, AZTTP has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c21-16(19-8-3-1-2-4-9-19)12-15-17(22)18-7-10-20(15)13-14-6-5-11-23-14/h5-6,11,15H,1-4,7-10,12-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUXVGOXSAVOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.